molecular formula C9H15ClO B14385070 (2-Chlorocyclooct-1-en-1-yl)methanol CAS No. 89996-23-6

(2-Chlorocyclooct-1-en-1-yl)methanol

Cat. No.: B14385070
CAS No.: 89996-23-6
M. Wt: 174.67 g/mol
InChI Key: VZNVYFWHLNWJSO-UHFFFAOYSA-N
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Description

(2-Chlorocyclooct-1-en-1-yl)methanol is an organic compound with the molecular formula C₉H₁₅ClO. It is a derivative of cyclooctene, where a chlorine atom is attached to the second carbon of the cyclooctene ring, and a hydroxymethyl group is attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of cyclooctene with chlorine gas to form 2-chlorocyclooctene, which is then treated with formaldehyde and a reducing agent to yield (2-Chlorocyclooct-1-en-1-yl)methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorocyclooct-1-en-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chlorocyclooct-1-en-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorocyclooct-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorocyclooct-1-en-1-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the cyclooctene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2-chlorocycloocten-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNVYFWHLNWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(CC1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30756280
Record name (2-Chlorocyclooct-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30756280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89996-23-6
Record name (2-Chlorocyclooct-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30756280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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